molecular formula C17H19N3O B4742378 N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA

Cat. No.: B4742378
M. Wt: 281.35 g/mol
InChI Key: FQWHLPXXDSHJMY-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both an indene and a pyridyl group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 4,6-dimethyl-2-pyridyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The indene and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with different functional groups, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The indene and pyridyl groups could interact with different molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4-METHYL-2-PYRIDYL)UREA: Similar structure but with a single methyl group on the pyridyl ring.

    N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2-PYRIDYL)UREA: Lacks the methyl groups on the pyridyl ring.

Uniqueness

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(4,6-DIMETHYL-2-PYRIDYL)UREA is unique due to the presence of both the indene and the dimethyl-substituted pyridyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-8-12(2)18-16(9-11)20-17(21)19-15-7-6-13-4-3-5-14(13)10-15/h6-10H,3-5H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWHLPXXDSHJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(4,6-DIMETHYL-2-PYRIDYL)UREA

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